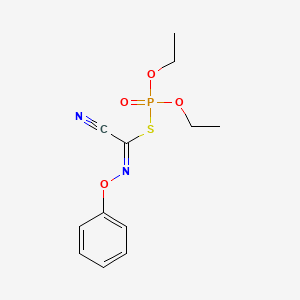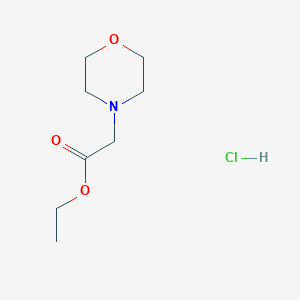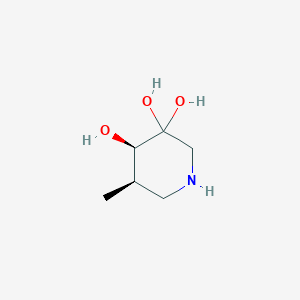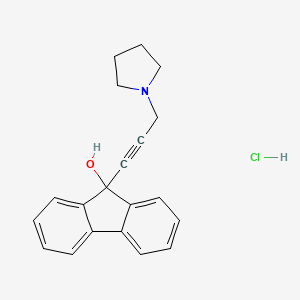
9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride is a chemical compound that features a fluorene core substituted with a pyrrolidinylpropynyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride typically involves the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through various methods, including the cyclization of biphenyl derivatives.
Substitution with Pyrrolidinylpropynyl Group:
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, commonly using reagents like potassium permanganate or chromium trioxide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, particularly at the alkyne group, using hydrogenation catalysts such as palladium on carbon.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The fluorene core provides a rigid scaffold that can interact with aromatic residues in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluorene: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
9-(3-Piperidin-1-ylprop-1-ynyl)fluoren-9-ol: Contains a piperidine ring instead of a pyrrolidine ring, which can influence its binding properties and pharmacokinetics.
9-(3-Morpholin-1-ylprop-1-ynyl)fluoren-9-ol: Features a morpholine ring, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of both the pyrrolidinylpropynyl group and the hydroxyl group in 9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological systems, making it a versatile compound for research and development.
Properties
CAS No. |
2110-37-4 |
|---|---|
Molecular Formula |
C20H20ClNO |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
9-(3-pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride |
InChI |
InChI=1S/C20H19NO.ClH/c22-20(12-7-15-21-13-5-6-14-21)18-10-3-1-8-16(18)17-9-2-4-11-19(17)20;/h1-4,8-11,22H,5-6,13-15H2;1H |
InChI Key |
GQMHFIRSVJCYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC#CC2(C3=CC=CC=C3C4=CC=CC=C42)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


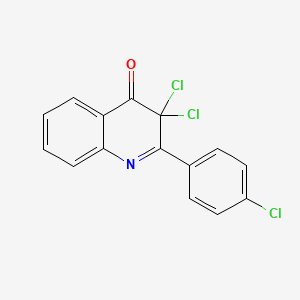
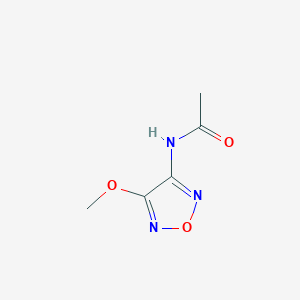
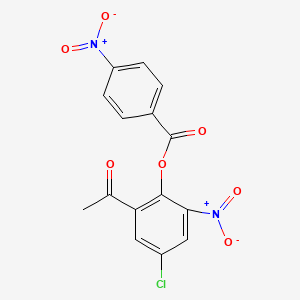
![[(1S,2R,3R)-2,3-dihydroxy-2-prop-2-enylcyclohexyl] acetate](/img/structure/B15350348.png)
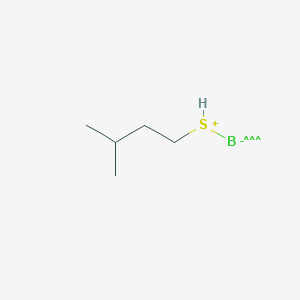
![2,3,5,7-tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B15350353.png)
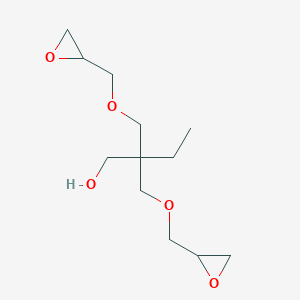
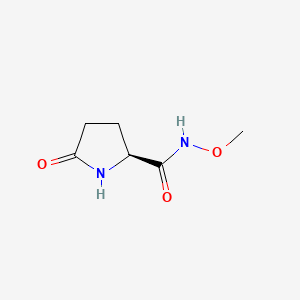
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-3-(4-methylbenzoyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B15350367.png)

